molecular formula C9H9FO B2761251 3'-Fluoro-5'-methylacetophenone CAS No. 886497-73-0

3'-Fluoro-5'-methylacetophenone

Cat. No.: B2761251
CAS No.: 886497-73-0
M. Wt: 152.168
InChI Key: KFJMZDKKROJRHE-UHFFFAOYSA-N
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Description

3'-Fluoro-5'-methylacetophenone (CAS: Not explicitly provided; referenced in as a pharmaceutical intermediate) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO. It features a fluorine atom at the 3' position and a methyl group at the 5' position of the acetophenone scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other bioactive molecules . Its structural design balances lipophilicity and electronic effects, making it valuable for modifying drug candidates' pharmacokinetic properties.

Properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJMZDKKROJRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 3-fluoro-5-methylbenzene (C7H7F) as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C7H7F+CH3COClAlCl3C9H9FO+HClC_7H_7F + CH_3COCl \xrightarrow{AlCl_3} C_9H_9FO + HCl C7​H7​F+CH3​COClAlCl3​​C9​H9​FO+HCl

Industrial Production Methods

In industrial settings, the production of 3’-Fluoro-5’-methylacetophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-5’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: 3’-Fluoro-5’-methylbenzoic acid.

    Reduction: 3’-Fluoro-5’-methylphenylethanol.

    Substitution: 3’-Methoxy-5’-methylacetophenone.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 3'-Fluoro-5'-methylacetophenone serves as an important intermediate for the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations:

  • Oxidation : Can be oxidized to form 3'-fluoro-5'-methylbenzoic acid using oxidizing agents like potassium permanganate.
  • Reduction : The carbonyl group can be reduced to form alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The fluorine atom can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its lipophilicity, enhanced by the fluorine atom, facilitates penetration into cell membranes, making it a valuable tool for examining cellular mechanisms.

Medicine

The compound is currently being investigated for its potential therapeutic properties, particularly in anti-inflammatory and analgesic applications. Preliminary studies suggest that it may interact with specific molecular targets, leading to alterations in metabolic pathways that could be beneficial in treating various conditions.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials such as polymers and resins. Its unique chemical characteristics make it suitable for use in high-performance materials.

Case Studies and Research Findings

Several studies have documented the efficacy and utility of this compound:

  • In a study published by the Royal Society of Chemistry, the compound was shown to exhibit significant antimitotic activity against human tumor cells, indicating its potential use in cancer therapy .
  • Research from MDPI highlighted its role as a precursor in synthesizing compounds with notable biological activity, further establishing its relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-methylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3'-Fluoro-5'-methylacetophenone with derivatives featuring varied substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3'-F, 5'-CH₃ C₉H₉FO ~152.16 (estimated) Moderate lipophilicity; used in synthesis
3'-Fluoro-5'-(trifluoromethoxy)acetophenone 3'-F, 5'-OCF₃ C₉H₆F₄O₂ 222.14 Higher density (1.341 g/cm³); higher boiling point (185°C)
5'-Fluoro-2'-hydroxyacetophenone 5'-F, 2'-OH C₈H₇FO₂ 154.14 Polar due to -OH; increased H-bonding potential
3',5'-Difluoro-4'-(trifluoromethyl)acetophenone 3'-F, 5'-F, 4'-CF₃ C₁₀H₅F₅O 248.14 High electronegativity; enhanced metabolic stability

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in analogs increase electronegativity and stability, raising boiling points and densities compared to the methyl group in this compound .
  • Polarity: The hydroxyl (-OH) in 5'-Fluoro-2'-hydroxyacetophenone enhances solubility in polar solvents, unlike the non-polar methyl group .

Biological Activity

3'-Fluoro-5'-methylacetophenone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉F₁O
  • Molecular Weight : 154.17 g/mol
  • Structural Features : The compound features a methyl group at the 5' position and a fluorine atom at the 3' position of the acetophenone structure. This configuration enhances its chemical stability and reactivity.

The presence of fluorine is known to influence the compound's pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which are critical for drug development.

This compound interacts with various biological targets, primarily through:

  • Enzyme Modulation : The trifluoromethyl group enhances the compound's ability to modulate enzyme activity, which can lead to alterations in metabolic pathways.
  • Receptor Interaction : It may act on specific receptors involved in cellular signaling, affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, studies on chalcones (a class of compounds related to acetophenones) have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies. In vitro studies have demonstrated that structurally similar compounds can inhibit pro-inflammatory cytokines, which are crucial in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comparative study evaluated the antimicrobial efficacy of various acetophenone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that fluorinated derivatives, including this compound, exhibited significant antibacterial activity, particularly against resistant strains.
    Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
    This compoundE. coli32 µg/mL
    4-FluoroacetophenoneStaphylococcus aureus16 µg/mL
  • Anti-inflammatory Research :
    • A study published in a peer-reviewed journal explored the effects of various acetophenone derivatives on inflammatory markers in human cell lines. The research found that this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity Analysis :
    • In vitro assays demonstrated that the compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis through caspase activation .

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